Dehydro Epiandrosterone is a major secretory steroidal product of the adrenal gland; secretion progresively declines with aging. May have estrogen-or androgen-like effects depending on the hormonal milieu. Intracellularly converted to androstenedione. It is used in treatment of menopausal syndrome.
DHEA is an endogenous steroid that has been implicated in a broad range of biological effects in humans and other mammals. Besides testing under the World Anti-Doping Code of the World Anti-Doping Agency (WADA), DHEA levels are also measured for newborn screening of congenital adrenal hyperplasia (CAH) and for determination of hyperandrogenic conditions such as polycystic ovarian syndrome and adrenal tumors. This calibration material is suitable for GC/MS and LC/MS applications from clinical and diagnostic testing and endocrinology to sports testing.
Dehydroepiandrosterone, also known as 5-androsten-3b-ol-17-one or diandron, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Dehydroepiandrosterone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Dehydroepiandrosterone has been found throughout most human tissues, and has also been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, dehydroepiandrosterone is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. Dehydroepiandrosterone participates in a number of enzymatic reactions. In particular, Dehydroepiandrosterone can be biosynthesized from 17a-hydroxypregnenolone through its interaction with the enzyme steroid 17-alpha-hydroxylase/17, 20 lyase. In addition, Dehydroepiandrosterone can be converted into androstenedione through the action of the enzyme 3-beta-HSD 1. In humans, dehydroepiandrosterone is involved in the androgen and estrogen metabolism pathway. Dehydroepiandrosterone is also involved in a couple of metabolic disorders, which include aromatase deficiency and 17-Beta hydroxysteroid dehydrogenase III deficiency. Dehydroepiandrosterone has been found to be associated with several diseases known as adrenal hyperplasia, congenital, due to 3-beta-hydroxysteroid dehydrogenase 2 deficiency, adrenal insufficiency, congenital, with 46, xy sex reversal, partial or complete, rheumatoid arthritis, and antley-bixler syndrome with genital anomalies and disordered steroidogenesis; dehydroepiandrosterone has also been linked to the inborn metabolic disorders including 21-hydroxylase deficiency.
Prasterone is a synthetic form of dehydroepiandrosterone with potential chemopreventive activity. Produced endogenously, dehydroepiandrosterone (DHEA) is an intermediate in the conversion of cholesterol to androgens and estrogens. Although the mechanisms of action of exogenously administered DHEA have not been fully illuminated, they may result in both direct and indirect physiologic effects. Direct effects include GABA-a receptor complex and NMDA receptor modulation, and enhanced pancreatic beta cell insulin secretion and antiglucocorticoid activities. (NCI04)
Dehydroepiandrosterone is an androstanoid that is androst-5-ene substituted by a beta-hydroxy group at position 3 and an oxo group at position 17. It is a naturally occurring steroid hormone produced by the adrenal glands. It has a role as an androgen, a human metabolite and a mouse metabolite. It is a 17-oxo steroid, an androstanoid and a 3beta-hydroxy-Delta-steroid.